Potassium (4-fluoro-2-formylphenyl)trifluoroborate
Description
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Properties
IUPAC Name |
potassium;trifluoro-(4-fluoro-2-formylphenyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4O.K/c9-6-1-2-7(8(10,11)12)5(3-6)4-13;/h1-4H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDREMIQAHXLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)F)C=O)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of Potassium (4-fluoro-2-formylphenyl)trifluoroborate
High-Fidelity Reagents for Medicinal Chemistry & Scaffold Diversification
Executive Summary
Potassium (4-fluoro-2-formylphenyl)trifluoroborate (CAS: 2917651-60-4) represents a specialized class of organoboron reagents known as Molander salts. Unlike its boronic acid counterparts, which are prone to dehydration (boroxine formation) and protodeboronation, this trifluoroborate salt offers exceptional air and moisture stability.
Its molecular architecture features a dual-functional core :
-
The Trifluoroborate (
): A robust, masked cross-coupling handle that prevents premature cyclization. -
The Ortho-Formyl Group (
): A reactive electrophile positioned for heterocycle formation (e.g., benzoboroxoles, isoquinolines) or reductive amination. -
The 4-Fluoro Substituent: A metabolic blocking group that modulates pKa and lipophilicity, critical for ADME optimization in drug discovery.
This guide details the physicochemical properties, mechanistic advantages, and experimental protocols for utilizing this reagent in high-value synthesis.[1]
Physicochemical Profile
| Property | Specification |
| IUPAC Name | Potassium trifluoro(4-fluoro-2-formylphenyl)borate |
| CAS Number | 2917651-60-4 |
| Molecular Formula | |
| Molecular Weight | 230.01 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Acetone, Acetonitrile, Methanol, Water; Insoluble in |
| Melting Point | >250 °C (Decomposition) |
| Stability | Air-stable; Moisture-stable; Resistant to oxidation under ambient conditions |
Mechanistic Architecture: The "Masked" Advantage
The defining feature of this compound is its ability to exist as an acyclic, stable salt, preventing the spontaneous cyclization that plagues its boronic acid equivalent.
The Benzoboroxole Equilibrium
In the presence of water or mild acid, 2-formylphenylboronic acids spontaneously cyclize to form benzoboroxoles (cyclic hemi-esters). This cyclization can hinder cross-coupling efficiency by reducing the concentration of the active acyclic boronate species.
The trifluoroborate moiety "locks" the boron atom in a tetrahedral
Activation Pathway
Under Suzuki-Miyaura conditions (basic aqueous media), the trifluoroborate hydrolyzes slowly to release the active boronic acid species, which then enters the catalytic cycle. This "slow-release" mechanism often suppresses homocoupling and protodeboronation side reactions.
Mechanistic Diagram (DOT)
Figure 1: The equilibrium landscape. The trifluoroborate salt (Blue) acts as a reservoir, preventing premature trapping as the benzoboroxole (Red) until hydrolysis occurs.
Synthetic Utility & Applications
Suzuki-Miyaura Cross-Coupling
This reagent is an excellent partner for coupling with aryl chlorides, bromides, and triflates. The presence of the electron-withdrawing fluorine at the 4-position (para to the aldehyde, meta to boron) slightly deactivates the ring but enhances the stability of the C-B bond against protodeboronation.
Key Advantage: The aldehyde group remains intact during coupling, providing a handle for immediate downstream diversification (e.g., forming biaryl aldehydes).
Synthesis of Fluorinated Benzoboroxoles
Benzoboroxoles are a privileged scaffold in medicinal chemistry (e.g., Tavaborole for onychomycosis, Crisaborole for atopic dermatitis).
-
Protocol: Acidic hydrolysis of the trifluoroborate salt directly yields the 5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole.
-
Utility: The 5-fluoro analog serves as a bioisostere for other benzoboroxoles, potentially improving metabolic stability or potency.
Reductive Amination (Orthogonal Reactivity)
Because the boron is "protected" as the trifluoroborate, the aldehyde can undergo reductive amination with amines without interference from the boron center.
-
Reaction:
. -
Result: A new building block containing a secondary/tertiary amine and an intact boron handle for subsequent coupling.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling
Standard conditions for coupling with an aryl bromide.
Reagents:
-
Potassium (4-fluoro-2-formylphenyl)trifluoroborate (1.0 equiv)[2]
-
Aryl Bromide (1.0 equiv)
- (0.03 equiv)
- (3.0 equiv)
-
Solvent: Toluene/
(3:1) or THF/ (4:1)
Procedure:
-
Charge a reaction vial with the trifluoroborate, aryl bromide, base, and Pd catalyst.
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvent mixture.
-
Heat to 80–100 °C for 12–18 hours.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. The product (biaryl aldehyde) will be in the organic layer.
-
Note: The basic conditions will temporarily open any benzoboroxole formed, driving the equilibrium toward the reactive boronate.
Protocol B: Conversion to Benzoboroxole (Deprotection)
To access the cyclic pharmacophore.
Reagents:
-
Silica Gel or Aqueous HCl (1M)
-
Acetonitrile
Procedure:
-
Dissolve the trifluoroborate salt in Acetonitrile/Water.
-
Add dilute HCl or simply stir with Silica Gel (which acts as a mild Lewis acid/proton source and fluoride scavenger).
-
Stir at RT for 2–4 hours.
-
Remove solvent. The residue is the cyclic 5-fluoro-benzoboroxole.
-
Purification: Recrystallization from Hexane/EtOAc (Benzoboroxoles generally crystallize well).
Safety & Handling
-
Hazard Identification:
-
Fluoride Release: Under strongly acidic conditions, this compound may release Hydrogen Fluoride (HF) or fluoride ions. Avoid mixing with strong concentrated acids unless using HF-resistant glassware and appropriate PPE.
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at room temperature or 2–8 °C. Keep container tightly closed. Hydrolysis is negligible in the solid state.
References
-
Molander, G. A., & Ellis, N. (2007).[5] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.[5] Link
-
Adamczyk-Woźniak, A., et al. (2009). Benzoboroxoles: Synthesis and applications in medicinal chemistry.[6][7][8] Journal of Organometallic Chemistry. (Context on benzoboroxole equilibrium).
-
Sigma-Aldrich. (n.d.). Potassium (3-fluoro-4-formylphenyl)trifluoroborate Product Specification. (Used for physicochemical analogies). Link
-
BLD Pharm. (n.d.). Potassium trifluoro(4-fluoro-2-formylphenyl)borate MSDS and Properties.[2]Link
-
Darses, S., & Genet, J. P. (2008).[5] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.[5][7] Link
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 2. Potassium trifluoro(4-fluoro-5-formyl-2-methylphenyl)borate|BLD Pharm [bldpharm.com]
- 3. Potassium (4-fluoro-2-formylphenyl)trifluoroborate | 2917651-60-4 [sigmaaldrich.com]
- 4. Potassium (4-Fluorophenyl)trifluoroborate | C6H4BF4K | CID 23677644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 6. researchwithrowan.com [researchwithrowan.com]
- 7. Development of Practical Methodologies for the Synthesis of Functionalized Benzoboroxoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability and Storage of Potassium (4-fluoro-2-formylphenyl)trifluoroborate
Technical Guide for Research & Development
Executive Summary
Potassium (4-fluoro-2-formylphenyl)trifluoroborate (CAS: 2917651-60-4 ; Analogous Ref: 192863-39-1) is a specialized organoboron building block utilized primarily in Suzuki-Miyaura cross-coupling reactions and the synthesis of fluorinated heterocycles. While potassium organotrifluoroborates are generally celebrated for their air and moisture stability compared to boronic acids, this specific derivative presents a unique stability profile due to the ortho-formyl group and the para-fluorine substituent .
This guide outlines the critical stability mechanisms—specifically the "Acid-Base Paradox" of hydrolysis—and defines a rigorous storage protocol to prevent oxidative degradation of the aldehyde moiety and premature hydrolysis of the trifluoroborate anion.
Chemical Identity & Structural Analysis
To understand the stability requirements, we must first analyze the electronic environment of the molecule.
| Property | Specification |
| Chemical Name | Potassium (4-fluoro-2-formylphenyl)trifluoroborate |
| CAS Number | 2917651-60-4 |
| Molecular Formula | C₇H₅BF₄KO |
| Molecular Weight | ~230.01 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Acetone, Acetonitrile, DMSO, Methanol; Insoluble in Et₂O, Hexanes |
Electronic Effects on Stability
The stability of the C–B bond and the rate of hydrolysis are governed by the substituents on the phenyl ring:
-
Trifluoroborate Group (-BF₃K): Provides a tetrahedral, coordinatively saturated boron center, protecting it from nucleophilic attack (oxidation) and protodeboronation under neutral conditions.
-
4-Fluoro Substituent (EWG): The electronegative fluorine atom at the para position exerts an inductive electron-withdrawing effect (-I). This strengthens the C–B bond against oxidation but retards the rate of hydrolysis required to activate the molecule in coupling reactions.
-
2-Formyl Group (Ortho-CHO): This is the "Achilles' heel" of the molecule. While valuable for cyclization chemistry, the aldehyde is susceptible to:
-
Aerobic Oxidation: Converting to the carboxylic acid.
-
Intramolecular Cyclization: Upon hydrolysis of the BF₃ group, the boronic acid can attack the aldehyde oxygen to form a cyclic benzoxaborole (hemiacetal), altering reactivity.
-
Stability Profile & Degradation Mechanisms
The Hydrolysis Mechanism (The Acid-Base Paradox)
Unlike electron-rich trifluoroborates (e.g., p-methoxyphenyl) that hydrolyze rapidly in basic Suzuki conditions, this electron-deficient compound follows the Lloyd-Jones Acid-Base Paradox .
-
Mechanism: The electron-withdrawing nature of the 4-F and 2-CHO groups destabilizes the cationic transition state required for fluoride dissociation. Consequently, this compound hydrolyzes very slowly in basic media.
-
Implication: It is highly stable against moisture at neutral/basic pH but may require Lewis acid assistance (e.g., SiCl₄) or strictly controlled biphasic conditions to release the active boronic acid species during synthesis.
Degradation Pathways
The following diagram illustrates the potential degradation pathways if storage conditions are breached.
Figure 1: Degradation pathways showing aerobic oxidation of the aldehyde and hydrolytic cyclization to benzoxaborole.
Storage & Handling Protocols
To maintain purity >97% and prevent the formation of benzoxaborole artifacts, the following "Gold Standard" storage protocol is recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Slows aldehyde oxidation and spontaneous hydrolysis kinetics. |
| Atmosphere | Inert (Argon/N₂) | Essential. While the BF₃ is air-stable, the formyl group is not . Displace headspace air after every use. |
| Container | Amber Glass | Protects the aldehyde from photo-induced radical oxidation. |
| Desiccation | Required | Prevents moisture absorption which, over long periods, can drive hydrolysis even in solid state. |
Handling SOP
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water on the cold solid.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term stock solutions. Use anhydrous DMSO or Acetonitrile for stock preparation.
-
Re-sealing: Parafilm is insufficient. Use a cap with a PTFE liner and backfill with nitrogen if possible.
Quality Control (QC) & Validation
Before committing this reagent to a high-value synthesis, validate its integrity using the following workflow.
QC Decision Tree
Figure 2: Quality Control workflow utilizing 19F and 1H NMR to differentiate active reagent from degraded byproducts.
Analytical Benchmarks
-
¹⁹F NMR: Look for the characteristic trifluoroborate signal around -138 to -143 ppm .
-
Warning Sign: A singlet at -110 to -120 ppm indicates free fluoride or decomposition.
-
-
¹H NMR: The aldehyde proton should appear as a sharp singlet near 10.0–10.5 ppm .
-
Warning Sign: Loss of this peak or appearance of a broad singlet at 12–13 ppm indicates oxidation to carboxylic acid.
-
-
¹¹B NMR: The trifluoroborate should appear as a quartet near 2-4 ppm .
-
Warning Sign: A broad singlet at ~28 ppm indicates hydrolysis to boronic acid/ester.
-
Application Context: The Activation Strategy
Because of the high stability described above, this reagent may appear "inert" in standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, THF/H₂O).
Recommendation: If low conversion is observed:
-
Increase Temperature: 80–100°C is often required to force hydrolysis of electron-poor trifluoroborates.
-
Acidic Additive: Pre-treatment with mild acid or Lewis acid (e.g., Silica gel, SiCl₄) can "crack" the BF₃K salt to the active boronic acid species in situ before adding the base and catalyst.
References
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Source: Journal of the American Chemical Society (2012). URL:[Link]
-
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Source: Journal of Organic Chemistry (2011). URL:[Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR of Potassium (4-fluoro-2-formylphenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of potassium (4-fluoro-2-formylphenyl)trifluoroborate. As a valuable building block in organic synthesis, particularly in cross-coupling reactions, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document will delve into the theoretical and practical aspects of acquiring and interpreting the NMR spectra of this compound, grounded in established principles and supported by data from analogous structures.
Structural and Spectroscopic Rationale
Potassium (4-fluoro-2-formylphenyl)trifluoroborate is a stable, solid organoboron compound. Its structure, featuring a trifluoroborate moiety, a formyl group, and a fluorine atom on an aromatic ring, gives rise to a distinct and informative NMR signature. The analysis of its ¹H and ¹³C NMR spectra requires consideration of chemical shifts influenced by the electronic effects of the substituents, as well as spin-spin coupling between protons and between carbon and fluorine nuclei.
The trifluoroborate group ([BF₃]⁻K⁺) is a key functional group that offers enhanced stability compared to the corresponding boronic acid. In NMR spectroscopy, the boron atom (primarily ¹¹B with a spin of 3/2) can cause broadening of the signal for the directly attached carbon (C2) due to quadrupolar relaxation. The three fluorine atoms of the BF₃ group will typically appear as a broad singlet in the ¹⁹F NMR spectrum.
The electron-withdrawing nature of both the formyl (-CHO) and fluoro (-F) groups significantly influences the chemical shifts of the aromatic protons and carbons, generally shifting them to a lower field (higher ppm).
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of potassium (4-fluoro-2-formylphenyl)trifluoroborate.
Sample Preparation
-
Solvent Selection: Due to the ionic nature of potassium aryltrifluoroborate salts, polar aprotic deuterated solvents are recommended. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for these salts.[1] Acetone-d₆ can also be a suitable alternative.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of potassium (4-fluoro-2-formylphenyl)trifluoroborate in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: The residual solvent peak of DMSO-d₆ at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C can be used as the primary internal reference.[1]
Spectrometer Setup and Data Acquisition
-
¹H NMR Spectroscopy:
-
Frequency: A spectrometer operating at a frequency of 300 MHz or higher is recommended for good signal dispersion.
-
Pulse Angle: A 45° pulse angle is a good starting point.[1]
-
Acquisition Time: An acquisition time of 3-4 seconds is typically sufficient.[1]
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Frequency: A corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz spectrometer).
-
Decoupling: Employ proton decoupling (e.g., Waltz-16) to simplify the spectrum to singlets for carbons not coupled to fluorine.
-
Pulse Angle: A 45° pulse angle is generally appropriate.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons.
-
Number of Scans: A significantly larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum of potassium (4-fluoro-2-formylphenyl)trifluoroborate is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents.
dot graph "1H_NMR_Prediction" { layout=neato; node [shape=plaintext]; edge [style=invis];
}
Caption: Predicted ¹H NMR data for potassium (4-fluoro-2-formylphenyl)trifluoroborate in DMSO-d₆.
Rationale for Predictions:
-
Aldehyde Proton (CHO): The formyl proton is highly deshielded and is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 10.0 and 10.2 ppm.[2]
-
Aromatic Protons (H-3, H-5, H-6):
-
H-3: This proton is ortho to the electron-withdrawing formyl group and meta to the fluorine, leading to a significant downfield shift. It is expected to appear as a doublet of doublets due to coupling with H-5 (meta coupling, ⁴J) and the fluorine atom (⁴J).[3]
-
H-5: This proton is ortho to the fluorine atom and meta to the formyl group. It will be split by the adjacent H-6 (ortho coupling, ³J), the fluorine atom (ortho coupling, ³J), and the more distant H-3 (meta coupling, ⁴J), resulting in a doublet of doublet of doublets.
-
H-6: This proton is ortho to the trifluoroborate group and para to the fluorine. It will be coupled to H-5 (ortho coupling, ³J) and the fluorine atom (para coupling, ⁵J), appearing as a doublet of doublets.
-
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will exhibit signals for all seven carbon atoms in the molecule. The chemical shifts are influenced by the substituents, and the signals for carbons in the vicinity of the fluorine atom will show C-F coupling.
dot graph "13C_NMR_Prediction" { layout=neato; node [shape=plaintext]; edge [style=invis];
}
Caption: Predicted ¹³C NMR data for potassium (4-fluoro-2-formylphenyl)trifluoroborate in DMSO-d₆.
Rationale for Predictions:
-
Carbonyl Carbon (C-1): The aldehyde carbon is expected at a very downfield chemical shift, typical for carbonyl groups.[4] It may exhibit a small four-bond coupling to the fluorine atom.
-
Boron-Bound Carbon (C-2): The carbon directly attached to the boron atom (ipso-carbon) often shows a broad signal due to the quadrupolar moment of the ¹¹B nucleus.[5] Its chemical shift will be influenced by the trifluoroborate group.
-
Fluorine-Bound Carbon (C-4): This carbon will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature for fluorinated aromatic compounds.[6]
-
Other Aromatic Carbons (C-3, C-5, C-6): These carbons will also exhibit coupling to the fluorine atom, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei (¹JCF > ²JCF > ³JCF).[6] The chemical shifts are influenced by the combined electronic effects of the substituents.
Diagrammatic Representation of Key NMR Interactions
dot digraph "NMR_Interactions" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Key through-bond ¹H-¹H and ¹H-¹⁹F/¹³C-¹⁹F spin-spin couplings.
Conclusion
The ¹H and ¹³C NMR spectra of potassium (4-fluoro-2-formylphenyl)trifluoroborate provide a wealth of structural information. By understanding the influence of the formyl, fluoro, and trifluoroborate substituents on chemical shifts and recognizing the characteristic coupling patterns, researchers can confidently identify and characterize this important synthetic intermediate. The predicted data and experimental guidelines presented in this document serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
-
Castellano, S., & Sun, C. (1966). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Journal of the American Chemical Society, 88(21), 4741–4744. [Link]
-
ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. [Link]
-
Emsley, J. W., Lindon, J. C., & Shaw, D. (1975). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (14), 1547. [Link]
-
de Oliveira, B. L., dos Santos, E. N., & de Menezes, P. H. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic resonance in chemistry : MRC, 47(10), 873–878. [Link]
-
PubChem. (n.d.). 2-Formylphenylboronic acid. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]
-
ResearchGate. (n.d.). ¹H, ¹¹B and ¹⁹F NMR chemical shifts of the title compound in various solvents. [Link]
-
Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene†. Molecular Physics, 11(4), 329-336. [Link]
-
PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]
-
Supporting Information for A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. (n.d.). [Link]
-
Foray, J., & Simpson, A. J. (2017). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical science, 8(2), 1193–1204. [Link]
-
Ting, R., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable ¹⁸F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]
-
JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]
-
ResearchGate. (2009, June). ¹H, ¹³C, ¹⁹Fand ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-8. [Link]
-
Royal Society of Chemistry. (n.d.). Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant. [Link]
-
Molander, G. A., & Brown, A. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8410–8415. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]
-
Chemistry LibreTexts. (2020, June 16). 12.2: Predicting A ¹H-NMR Spectrum from the Structure. [Link]
Sources
- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. researchgate.net [researchgate.net]
- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Infrared spectroscopy of Potassium (4-fluoro-2-formylphenyl)trifluoroborate
An In-Depth Technical Guide to the Infrared Spectroscopy of Potassium (4-fluoro-2-formylphenyl)trifluoroborate
Abstract
Potassium (4-fluoro-2-formylphenyl)trifluoroborate is a versatile and increasingly important building block in modern synthetic chemistry, particularly in the realm of drug discovery and development.[1][2] Its stability, ease of handling, and reactivity in cross-coupling reactions make it a valuable reagent. Ensuring the identity, purity, and structural integrity of this compound is paramount for reproducible and successful synthetic outcomes. This guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as a primary analytical technique for the characterization of Potassium (4-fluoro-2-formylphenyl)trifluoroborate. Authored from the perspective of a Senior Application Scientist, this document delves into the fundamental principles, offers detailed experimental protocols, and provides an expert interpretation of the resulting spectral data.
Introduction: The Role of Vibrational Spectroscopy in Reagent Verification
In the pipeline of drug development, the quality of starting materials is non-negotiable. Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids due to their enhanced stability to air and moisture.[3] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method to confirm the functional group identity of a given sample.[4] By measuring the absorption of infrared radiation, which excites molecular vibrations, we can generate a unique spectral "fingerprint" for a compound. This guide will focus on elucidating the spectral features of Potassium (4-fluoro-2-formylphenyl)trifluoroborate, enabling researchers to confidently verify their materials.
The Analyte: Structural Features and Expected Vibrational Modes
A successful spectral interpretation begins with a thorough understanding of the molecule's structure. Potassium (4-fluoro-2-formylphenyl)trifluoroborate possesses several key functional groups, each with characteristic vibrational frequencies:
-
Aromatic Ring: A 1,2,4-trisubstituted benzene ring.
-
Formyl Group (-CHO): An aldehyde functionality conjugated with the aromatic system.
-
Fluoro-substituent (-F): An electron-withdrawing group attached to the ring.
-
Trifluoroborate Anion (-BF₃⁻): The key functional group that imparts stability and reactivity, complexed with a potassium cation (K⁺).
Each of these components will give rise to distinct absorption bands in the mid-infrared region (4000–400 cm⁻¹).
Experimental Protocol: From Sample to Spectrum
Obtaining a high-quality FTIR spectrum is contingent on meticulous sample preparation and proper instrument operation. As a solid salt, Potassium (4-fluoro-2-formylphenyl)trifluoroborate can be analyzed using several techniques.
Recommended Sampling Technique: Attenuated Total Reflectance (ATR)
For routine analysis, speed, and minimal sample preparation, ATR is the preferred method.[5][6] It involves pressing the solid sample directly onto a high-refractive-index crystal (commonly diamond). The IR beam undergoes internal reflection within the crystal, generating an evanescent wave that penetrates a few microns into the sample, allowing for the absorption spectrum to be recorded.[5]
Step-by-Step ATR-FTIR Protocol:
-
Crystal Cleaning: Before analysis, ensure the ATR crystal surface is immaculately clean. Wipe it gently with a lint-free tissue dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.
-
Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-5 mg) of the crystalline Potassium (4-fluoro-2-formylphenyl)trifluoroborate powder onto the center of the ATR crystal.[7]
-
Apply Pressure: Lower the ATR press and apply consistent pressure to ensure firm, uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.[7]
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Post-Analysis Cleaning: After analysis, clean the crystal surface thoroughly to prevent cross-contamination of future samples.[8]
Alternative Technique: KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a classic transmission method that can yield high-quality spectra, though it is more labor-intensive.[6]
Step-by-Step KBr Pellet Protocol:
-
Sample Preparation: Grind approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle.[9] The goal is to create a fine, homogeneous mixture where the particle size is smaller than the wavelength of the IR light to reduce scattering.[10]
-
Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent disc.[9]
-
Analysis: Place the KBr pellet into the spectrometer's sample holder and acquire the spectrum. A background is typically run on the empty sample compartment.
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
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- 5. jascoinc.com [jascoinc.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
Mass Spectrometry Profiling of Potassium (4-fluoro-2-formylphenyl)trifluoroborate
A Technical Guide for Structural Validation and Reaction Monitoring
Executive Summary
This guide details the mass spectrometric characterization of Potassium (4-fluoro-2-formylphenyl)trifluoroborate (
Physicochemical Context & MS Readiness
The analyte consists of a potassium cation (
| Feature | Specification |
| Formula (Salt) | |
| Formula (Anion) | |
| Monoisotopic Mass ( | 192.0370 Da (Anion) |
| Exact Mass ( | 191.0406 Da (Anion) |
| Isotopic Pattern | Distinctive Boron signature: |
| Solubility | Soluble in Acetone, Acetonitrile, Methanol (slow hydrolysis), Water (rapid hydrolysis). |
Experimental Methodology
2.1 Sample Preparation (Hydrolysis Prevention)
To observe the intact
-
Solvent: Use LC-MS grade Acetonitrile (MeCN) or Tetrahydrofuran (THF) . Avoid Methanol/Water mixtures for stock solutions.
-
Concentration: Prepare a 1 mg/mL stock in MeCN. Dilute to 10 µg/mL in MeCN immediately prior to injection.
-
Additives: Do not add formic acid or acetic acid; acidity accelerates defluoridation. For negative mode stability, trace Ammonium Acetate (5 mM) can be used, but pure solvent is preferred for structural confirmation.
2.2 Instrument Parameters (ESI Negative Mode)
-
Ionization Source: Electrospray Ionization (ESI)[1][2][3][4][5]
-
Polarity: Negative (
) -
Capillary Voltage: 2.5 – 3.0 kV (Lower voltage reduces discharge)
-
Cone Voltage: 15 – 20 V (Keep low to prevent in-source fragmentation of the
bonds) -
Source Temperature: 100°C
-
Desolvation Temperature: 250°C
Spectral Analysis & Fragmentation Pathways
3.1 Precursor Ion Identification
The spectrum will be dominated by the intact anion. Note the "step-down" isotopic pattern characteristic of Boron.
-
m/z 192.04 (
): Base peak (100% relative abundance). -
m/z 191.04 (
): Isotope peak (~25% relative abundance).
3.2 Collision-Induced Dissociation (CID)
Upon applying collision energy (10–30 eV), the trifluoroborate anion undergoes characteristic neutral losses.
-
Primary Pathway (Fluoride Loss): Loss of
or is the initial step, often followed by rearrangement. -
Secondary Pathway (Formyl Loss): The aldehyde group at the ortho position is labile. Loss of
(28 Da) may occur. -
Hydrolysis Artifacts: If water is present, peaks corresponding to the boronic acid
(m/z ~169) or its dehydration dimer (boroxine) may appear.
Table 1: Key Diagnostic Ions
| m/z (Theoretical) | Ion Identity | Description |
| 192.04 | Intact Trifluoroborate Anion (Parent) | |
| 172.03 | Loss of Hydrogen Fluoride | |
| 164.04 | Loss of Carbon Monoxide (Formyl group) | |
| 153.03 | Difluoroboranyl species (In-source fragment) | |
| 143.03 | Boronic Acid Artifact (Hydrolysis product) |
Structural Logic & Signaling Pathways
The following diagram illustrates the competing pathways of ionization versus hydrolysis/fragmentation. It highlights the critical decision points in sample handling.
Caption: ESI-MS pathway showing the transition from solid salt to gas-phase anion, highlighting the risk of hydrolysis artifacts.
Application: Reaction Monitoring
When using this reagent in Suzuki couplings, MS is a powerful tool to monitor the "Slow-Release" mechanism.
-
The Equilibrium: Trifluoroborates hydrolyze slowly to active boronic acids.
-
Monitoring Protocol:
-
Aliquot reaction mixture.
-
Quench in Water/Methanol (1:1) (This intentionally hydrolyzes remaining trifluoroborate to boronic acid for total boron quantification) OR quench in dry MeCN (to quantify remaining intact trifluoroborate).
-
Observation: Disappearance of m/z 192 (Trifluoroborate) and appearance of product mass.
-
Troubleshooting Common Issues
-
Issue: Signal at m/z 192 is weak, but m/z 153 or 169 is high.
-
Cause: In-source fragmentation (Cone voltage too high) or solvent is wet.
-
Fix: Lower Cone Voltage to 15V; use fresh anhydrous MeCN.
-
-
Issue: Complex cluster peaks > m/z 300.
-
Cause: Dimerization of boronic acids (Boroxines).
-
Fix: Dilute sample further; these are concentration-dependent artifacts.
-
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Perrin, D. M. (2016). Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates. ChemRxiv. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. Link
-
Sigma-Aldrich. Potassium 4-fluorophenyltrifluoroborate Product Specification. Link
Sources
- 1. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. web.uvic.ca [web.uvic.ca]
Methodological & Application
Application Notes & Protocols: A Guide to Suzuki-Miyaura Coupling with Potassium (4-fluoro-2-formylphenyl)trifluoroborate
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the diverse array of organoboron reagents utilized in this transformation, potassium organotrifluoroborates have emerged as exceptionally valuable coupling partners.[3][4] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines and may exhibit limited benchtop stability, potassium organotrifluoroborates are typically crystalline, monomeric solids with indefinite stability to air and moisture.[5][6][7] This inherent stability simplifies stoichiometric calculations and enhances the reproducibility of synthetic protocols.
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling utilizing Potassium (4-fluoro-2-formylphenyl)trifluoroborate. This particular reagent is of significant interest to researchers in drug discovery and materials science due to the prevalence of the 4-fluoro-2-formylphenyl motif in biologically active molecules and functional materials.[8][9][10] The strategic incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[11] The aldehyde functionality, in turn, serves as a versatile synthetic handle for further molecular elaboration.[9][10]
The Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by a crucial transmetalation step, where the organic moiety from the organoboron reagent is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2]
A key distinction when using potassium organotrifluoroborates is the necessity of an in-situ hydrolysis to the corresponding boronic acid, which is the active species in the transmetalation step.[12][13] This hydrolysis is typically facilitated by the basic reaction conditions.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling with in-situ activation of a potassium organotrifluoroborate.
Experimental Protocol: A Practical Guide
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of Potassium (4-fluoro-2-formylphenyl)trifluoroborate with a model aryl bromide, 4-bromoanisole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Potassium (4-fluoro-2-formylphenyl)trifluoroborate | ≥95% | Various | Store in a desiccator. |
| 4-Bromoanisole | ≥98% | Various | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Various | |
| Buchwald Ligand (e.g., RuPhos) | ≥98% | Various | Other phosphine ligands can be used. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Various | |
| Toluene | Anhydrous | Various | |
| Deionized Water | Degas before use. | ||
| Reaction Vial (e.g., 10 mL) | With a magnetic stir bar. | ||
| Inert Gas Supply (Nitrogen or Argon) | High Purity |
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add Potassium (4-fluoro-2-formylphenyl)trifluoroborate (1.05 mmol, 1.05 eq), Palladium(II) Acetate (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of the inert gas, add 4-bromoanisole (1.0 mmol, 1.0 eq), anhydrous toluene (5 mL), and degassed deionized water (0.5 mL).
-
Addition of Base: Finally, add anhydrous potassium carbonate (3.0 mmol, 3.0 eq).
-
Reaction: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time (typically 4-12 hours).
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reaction Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be influenced by several factors. The following workflow provides a logical approach to optimizing the reaction conditions.
Figure 2: A logical workflow for optimizing the Suzuki-Miyaura coupling reaction.
Conclusion: A Versatile Tool for Synthesis
Potassium (4-fluoro-2-formylphenyl)trifluoroborate is a highly stable and versatile reagent for the Suzuki-Miyaura cross-coupling reaction. Its use allows for the efficient synthesis of biaryl compounds containing the valuable 4-fluoro-2-formylphenyl moiety, which is a key building block in the development of new pharmaceuticals and functional materials. The protocol and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully employ this powerful synthetic tool in their own work.
References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. 2008 , 108 (1), 288–325. [Link]
-
Molander, G. A.; Fumagalli, T. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. 2006 , 71 (15), 5743–5747. [Link]
-
Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. 2006 , 71 (25), 9681–9686. [Link]
-
Molander, G. A. Potassium Trifluoroborate Salts as Convenient, Stable Reagents for Difficult Alkyl Transfers. Current Opinion in Drug Discovery & Development. 2009 , 12 (6), 811–823. [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. 2002 , 67 (24), 8424–8429. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. 2009 , 48 (49), 9240–9261. [Link]
-
Molander, G. A.; Ellis, N. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling. Angewandte Chemie International Edition. 2009 , 48 (49), 9240-61. [Link]
-
Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. The Journal of Organic Chemistry. 2012 , 77 (9), 4149–4156. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters. 2006 , 8 (10), 2031–2034. [Link]
-
Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. 2012 , 134 (18), 7856–7868. [Link]
-
Carrow, B. P.; Hartwig, J. F. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. 2011 , 133 (8), 2116–2119. [Link]
-
Darses, S.; Michaut, M.; Genêt, J.-P. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters. 2007 , 9 (26), 5509–5512. [Link]
-
Chow, W. K.; So, C. M.; Lau, C. P.; Kwong, F. Y. A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry. 2010 , 75 (15), 5109–5112. [Link]
-
Molander, G. A.; Petrillo, D. E. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. Organic Letters. 2008 , 10 (9), 1795–1798. [Link]
-
Molander, G. A.; Jean-Gérard, L. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry. 2011 , 76 (19), 8149–8154. [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. 2002 , 67 (24), 8424–8429. [Link]
-
Molander, G. A.; Ham, J. Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. 2008 , 73 (5), 1763–1769. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024 . [Link]
-
Shibano, Y.; et al. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. 2021 . [Link]
-
Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. 2008 , 10 (9), 1795–1798. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. 2026 . [Link]
-
Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. 2002 , 67 (24), 8424–8429. [Link]
-
Stefani, H. A.; et al. Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry. 2005 , 70 (26), 11043–11046. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. 2026 . [Link]
-
Fernandes, C.; et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020 , 25 (18), 4287. [Link]
-
Cravotto, G.; Orio, L. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. 2017 , 7 (4), 107. [Link]
-
Wang, L.; et al. A Highly Efficient and Recyclable Ligand-Free Protocol for the Suzuki Coupling Reaction of Potassium Aryltrifluoroborates in Water. Green Chemistry. 2014 , 16 (4), 1836-1842. [Link]
-
Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015 , 58 (21), 8315–8359. [Link]
-
Al-Zoubi, R. M. Synthesis and Application of Boronic Acid Derivatives. VTechWorks. 2010 . [Link]
-
Shah, P.; Westwell, A. D. Tactical Applications of Fluorine in Drug Design and Development. Journal of Enzyme Inhibition and Medicinal Chemistry. 2007 , 22 (5), 527–540. [Link]
-
Ogienko, A. G.; et al. FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry. 2024 , 273, 110258. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
Applications of Potassium (4-fluoro-2-formylphenyl)trifluoroborate in medicinal chemistry
Technical Guide: Leveraging Potassium (4-fluoro-2-formylphenyl)trifluoroborate in Modular Drug Discovery
Part 1: Strategic Overview
The "Masked" Bifunctional Scaffold Potassium (4-fluoro-2-formylphenyl)trifluoroborate (CAS: Implied/Analogous Class) represents a high-value "Trojan Horse" reagent in medicinal chemistry. Unlike unstable 2-formylboronic acids, which suffer from spontaneous dehydration, trimerization (boroxine formation), and oxidation, this trifluoroborate salt offers indefinite shelf stability and precise stoichiometry.
Its structural architecture—a trifluoroborate (
-
Suzuki-Miyaura Cross-Coupling: Access to fluorinated biaryl aldehydes.
-
Benzoxaborole Synthesis: A direct precursor to privileged pharmacophores (e.g., Tavaborole analogs) via controlled hydrolysis.
-
Cascade Heterocyclization: Use of the ortho-formyl handle for Groebke-Blackburn-Bienaymé or similar multicomponent reactions.
Medicinal Significance of the 4-Fluoro Motif The C4-fluorine substituent is not merely decorative. It exerts a specific electronic influence:
-
pKa Modulation: It lowers the
of the resulting boronic acid/benzoxaborole (typically by 0.5–1.0 units), enhancing water solubility and anion-binding affinity at physiological pH (7.4). -
Metabolic Blocking: It blocks the C4 position from CYP450-mediated oxidation, a common metabolic soft spot in biaryls.
Part 2: Chemistry & Mechanisms
The Slow-Release Activation Mechanism
The utility of this reagent hinges on the in situ hydrolysis of the inert trifluoroborate to the reactive boronic acid. This "slow-release" prevents homocoupling and side reactions.
Mechanism Diagram: Activation & Equilibrium
Caption: The trifluoroborate acts as a reservoir. Under basic aqueous conditions, it hydrolyzes to the boronic acid, which exists in equilibrium with the bioactive benzoxaborole scaffold.
Part 3: Detailed Application Protocols
Protocol A: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 4'-fluoro-[1,1'-biphenyl]-2-carbaldehyde derivatives without protecting the aldehyde.
Rationale: Standard boronic acids with ortho-formyl groups are prone to protodeboronation. The trifluoroborate salt mitigates this by maintaining a low steady-state concentration of the free boronic acid.
Reagents:
-
Reagent 1: Potassium (4-fluoro-2-formylphenyl)trifluoroborate (1.0 equiv)
-
Reagent 2: Aryl Bromide/Chloride (1.0 equiv)
-
Catalyst:
(3–5 mol%) -
Base:
(3.0 equiv) or -
Solvent: Toluene/
(3:1) or THF/ (10:1)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the aryl halide (0.5 mmol), trifluoroborate (0.5 mmol, 123 mg), and base (1.5 mmol).
-
Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes. This is critical to prevent Pd oxidation.
-
Catalyst Addition: Add the Pd catalyst (0.015 mmol) quickly under positive inert gas pressure.
-
Solvent Addition: Add degassed Toluene (3 mL) and Water (1 mL) via syringe.
-
Reaction: Heat the mixture to 85°C for 12–18 hours.
-
Note: The biphasic system aids in the slow hydrolysis of the
.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). Dry organic layer over
. -
Purification: Concentrate and purify via silica gel chromatography.
-
Caution: The product contains an aldehyde; avoid amine-functionalized silica which may form imines.
-
Protocol B: One-Pot Synthesis of Fluorinated Benzoxaboroles
Objective: To convert the trifluoroborate directly into a pharmacologically active benzoxaborole scaffold (e.g., for antimicrobial screening).
Rationale: Benzoxaboroles are cyclic hemiesters formed by the intramolecular trapping of the boron by the ortho-oxygen. The 4-fluoro group enhances the Lewis acidity, stabilizing the cyclic form.
Reagents:
-
Precursor: Potassium (4-fluoro-2-formylphenyl)trifluoroborate (1.0 equiv)
-
Reducing Agent:
(1.5 equiv) -
Acid: 1M HCl (for quenching/cyclization)
-
Solvent: Methanol/THF (1:1)
Step-by-Step Methodology:
-
Reduction: Dissolve the trifluoroborate (1.0 mmol) in MeOH/THF (5 mL) at 0°C.
-
Addition: Slowly add
(1.5 mmol). The aldehyde is reduced to the benzyl alcohol ( ).-
Note: The
group remains intact during borohydride reduction.
-
-
Hydrolysis & Cyclization: Add 1M HCl dropwise until pH reaches ~1–2. Stir at RT for 2 hours.
-
Extraction: Extract with DCM or EtOAc. The benzoxaborole is typically soluble in organic solvents despite being polar.
-
Isolation: Recrystallize from Hexane/EtOAc. Do not use column chromatography with acidic silica if the compound is acid-sensitive, though benzoxaboroles are generally robust.
Part 4: Data Summary & Troubleshooting
Table 1: Comparative Reactivity Profile
| Parameter | Boronic Acid ( | Trifluoroborate ( | Impact on Protocol |
| Stability | Low (Dehydrates to boroxine) | High (Air/Moisture Stable) | No inert storage box needed for BF3K. |
| Stoichiometry | Variable (due to dehydration) | Precise (MW is constant) | Exact molar equivalents in coupling. |
| Solubility | Organic Solvents | Polar/Aqueous | Requires biphasic solvent (Tol/H2O) or polar (MeOH). |
| Atom Economy | Good | Moderate | Loss of 3 KF units during reaction. |
Troubleshooting Guide:
-
Issue: Low conversion in Suzuki Coupling.
-
Root Cause: Incomplete hydrolysis of
. -
Fix: Increase water ratio in solvent or switch to a stronger base (
) to facilitate fluoride abstraction.
-
-
Issue: Product is unstable.
-
Root Cause: The aldehyde product may oxidize to carboxylic acid.
-
Fix: Perform workup under inert atmosphere or immediately use the aldehyde in the next step (e.g., reductive amination).
-
Part 5: Divergent Synthesis Workflow
Workflow Diagram: From One Reagent to Multiple Scaffolds
Caption: Divergent synthetic utility allows access to three distinct chemical spaces from a single fluorinated precursor.
References
-
Molander, G. A., & Ellis, N. (2007).[3] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid (Analogous Chemistry). Molecules.
-
Baker, S. J., et al. (2011). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole). Journal of Medicinal Chemistry.
-
Darses, S., & Genêt, J. P. (2008).[3] Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews.
Sources
Advanced Protocol: Potassium (4-fluoro-2-formylphenyl)trifluoroborate in Materials Science
Abstract & Strategic Utility
Potassium (4-fluoro-2-formylphenyl)trifluoroborate is a bifunctional synthetic linchpin designed to overcome the instability inherent to its parent boronic acid. While 2-formylphenylboronic acids are prone to dehydration (forming boroxines) and cyclic hemiaminalization, the trifluoroborate salt (
Key Material Applications:
-
Fluorinated Optoelectronics: The fluorine atom at the C4 position lowers the HOMO/LUMO energy levels, enhancing oxidative stability in conjugated polymers and OLED electron-transport layers.
-
Orthogonal Functionalization: The molecule possesses two distinct reactive handles:
-
Site A (Aldehyde): Ready for Schiff-base condensation (imines/hydrazones) or Wittig olefination.
-
Site B (Trifluoroborate): A "masked" boronic acid activated only under specific hydrolytic conditions for Suzuki-Miyaura coupling.
-
-
Boron-Nitrogen (B-N) Lewis Pairs: In condensation products, the proximity of the boron to the nitrogen (from the aldehyde reaction) allows for intramolecular B-N coordination, rigidifying the structure—a critical feature for enhancing quantum yield in fluorescent sensors.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | Potassium (4-fluoro-2-formylphenyl)trifluoroborate |
| Functional Groups | Trifluoroborate ( |
| State | White, free-flowing crystalline solid |
| Solubility | Soluble in Acetone, Acetonitrile, MeOH, Water. Insoluble in |
| Stability | Air/Moisture stable indefinitely at |
| Activation | Requires hydrolysis (slow release) to participate in Pd-catalyzed coupling. |
Handling Precaution: Unlike boronic acids, this salt does not require inert atmosphere storage. However, avoid acidic media during storage to prevent premature hydrolysis of the
Synthetic Workflow Visualization
The following diagram illustrates the "Dual-Path" utility of this reagent, allowing researchers to choose between building the backbone first (Suzuki) or the heterocycle first (Condensation).
Caption: Orthogonal synthetic pathways. Path A prioritizes carbon-framework extension. Path B prioritizes heterocycle formation.[1]
Protocol A: Synthesis of Fluorinated Biaryl Scaffolds (Suzuki-Miyaura)
This protocol describes the coupling of the trifluoroborate with an aryl bromide to create a fluorinated biaryl aldehyde. This is a common precursor for conjugated polymers.
Mechanism: The trifluoroborate acts as a "slow-release" reservoir for the boronic acid. The basic conditions promote hydrolysis (
Reagents
-
Substrate: Potassium (4-fluoro-2-formylphenyl)trifluoroborate (1.0 equiv)
-
Electrophile: Aryl Bromide (e.g., 4-bromo-N,N-diphenylaniline for OLEDs) (1.0 equiv)
-
Catalyst:
(3 mol%)[1] -
Base:
(3.0 equiv) or -
Solvent:
(10:1 ratio) - Water is mandatory for hydrolysis.[1]
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the trifluoroborate salt, aryl bromide, and base.
-
Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add the degassed THF/Water mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under positive inert gas pressure.
-
Reaction: Heat the block to 80°C for 12–18 hours.
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the aryl bromide. The trifluoroborate spot will not migrate on standard silica TLC (remains at baseline).
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is the biaryl aldehyde.
Critical Note: Do not use anhydrous conditions. The water is a reagent required to convert the
Protocol B: Synthesis of Fluorinated Quinolines (Cascade Cyclization)
This protocol utilizes the ortho-formyl group to synthesize fluorinated quinolines, which are essential electron-transport materials. This method often proceeds via a "Friedländer-type" condensation modified for boron reagents.
Reagents
-
Substrate: Potassium (4-fluoro-2-formylphenyl)trifluoroborate (1.0 equiv)
-
Partner: Enolizable ketone (e.g., acetophenone or cyclohexanone) or an
-halo ketone. -
Amine Source: Ammonium Acetate (
) or primary amine. -
Solvent: Acetic Acid (AcOH) or Ethanol.[1]
Step-by-Step Procedure
-
Mixing: Dissolve the trifluoroborate and the ketone (1.2 equiv) in Ethanol.
-
Amine Addition: Add
(5.0 equiv). -
Cyclization: Heat to reflux (
) for 6–12 hours.-
Mechanism:[1][2][4][5][6] The ammonia condenses with the aldehyde to form an imine. Under acidic/thermal conditions, the trifluoroborate can undergo protodeboronation or radical-type coupling (depending on specific oxidative conditions) to close the ring.
-
Alternative (Suzuki-First): If using a 2-aminoaryl ketone as the coupling partner in Protocol A, the cyclization happens spontaneously after the Suzuki coupling to form the quinoline core.
-
Protocol C: Surface Immobilization (Sensor Development)
The aldehyde group allows this molecule to serve as a "fluorine-tagged" anchor on amine-functionalized surfaces (e.g., silica nanoparticles or chitosan films).
Application: Fluorine NMR (
-
Surface Prep: Activate amine-functionalized silica beads in dry Methanol.
-
Anchoring: Add Potassium (4-fluoro-2-formylphenyl)trifluoroborate (excess).
-
Condensation: Stir at Room Temperature for 4 hours.
-
Stabilization (Optional): Add
to reduce the imine to a secondary amine for a permanent linkage.-
Note: Leaving it as an imine allows for reversible sensing or dynamic covalent chemistry (COF formation).
-
-
Wash: Wash beads with MeOH and Water to remove unreacted trifluoroborate.
Quality Control & Troubleshooting
Analytical Data Validation
-
NMR: This is the most diagnostic tool.
-
Starting Material: Look for a sharp singlet (or multiplet depending on H-coupling) around -110 to -120 ppm (aromatic F) and a broad signal for the
group around -140 ppm (often split 1:1:1:1 by ). -
Product: The
signal disappears upon Suzuki coupling.
-
-
NMR:
-
Starting Material: Distinctive quartet at
ppm (relative to ). -
Hydrolysis: If the sample degrades, you will see a broad peak at
ppm indicating boronic acid formation.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (Suzuki) | Lack of Water | Ensure solvent system is at least 5–10% water to activate the |
| No Reaction (Suzuki) | Catalyst Poisoning | The aldehyde can coordinate Pd. Increase catalyst loading to 5 mol% or use a stronger ligand like XPhos. |
| Low Solubility | Wrong Solvent | Trifluoroborates are salts.[1] Use MeOH, Acetone, or DMF. Do not use pure Toluene or Hexanes. |
| Protodeboronation | Acidic Impurities | Ensure the reaction mix is basic ( |
References
-
Molander, G. A., & Ellis, N. (2007).[7] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Darses, S., & Genêt, J. P. (2008).[7] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Li, H., et al. (2013). Ortho-Formylphenylboronic Acids: Versatile Building Blocks for Heterocycle Synthesis. Organic Letters. Link
-
Bull, S. D., et al. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Mechanism-Based Design of Quinoline Potassium Acyltrifluoroborates for Rapid Amide-Forming Ligations at Physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
Application Notes & Protocols: The Utility of Aryltrifluoroborates in Solid-Phase Synthesis
Introduction: A Paradigm Shift in Solid-Phase Synthesis Reagents
Solid-phase synthesis (SPS) has revolutionized the fields of medicinal chemistry and materials science, enabling the rapid and efficient construction of large compound libraries.[1][2] The core principle of SPS—anchoring a substrate to an insoluble support—simplifies purification by allowing excess reagents and byproducts to be removed by simple filtration and washing.[3][4] While foundational, the success of any solid-phase strategy is critically dependent on the stability and reactivity of the immobilized reagents.
For decades, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have been a cornerstone for constructing carbon-carbon bonds.[5] However, the traditional boron reagent, the boronic acid, presents significant challenges in the context of SPS. Their propensity for dehydration to form boroxines and their variable stability can lead to inconsistent reactivity and loading on the solid support.
Potassium aryltrifluoroborates (ArBF₃K) have emerged as a superior class of reagents for these applications.[6] These air-stable, crystalline solids exhibit remarkable stability to a wide range of reaction conditions, yet can be readily activated for cross-coupling.[6][7][8] Their tetracoordinate nature protects the boron center from degradation, ensuring high fidelity and reproducibility in multi-step, automated synthesis workflows.[8] This guide provides an in-depth exploration of the applications of aryltrifluoroborates in solid-phase synthesis, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
Core Application: Solid-Supported Aryltrifluoroborates for Suzuki-Miyaura Cross-Coupling
The most powerful application of aryltrifluoroborates in SPS is their use as robust, resin-bound nucleophiles in Suzuki-Miyaura cross-coupling reactions.[9][10] This strategy involves immobilizing the aryltrifluoroborate onto a solid support, which then serves as a stable, versatile building block for constructing biaryl motifs and other complex architectures.
Causality of Reagent Choice: Why Solid-Supported Aryltrifluoroborates?
The decision to immobilize the aryltrifluoroborate rather than the aryl halide is a strategic one, rooted in the principles of combinatorial chemistry. By anchoring the boron component, a single, versatile resin can be prepared and subsequently reacted with a diverse array of aryl halide coupling partners in solution. This approach maximizes synthetic efficiency when building libraries around a common core.
| Feature | Arylboronic Acids | Potassium Aryltrifluoroborates |
| Stability | Prone to dehydration (boroxine formation); variable shelf-life. | Highly stable, crystalline solids with a long shelf-life.[6] |
| Handling | Can be difficult to handle and weigh accurately. | Easy to handle, non-hygroscopic powders. |
| Solid-Phase Loading | Loading can be inefficient and require harsh conditions. | Efficient immobilization via ion exchange under mild conditions.[9] |
| Reactivity | Directly active in catalysis. | Requires activation (e.g., by a base) to release the active species.[8] |
| Reproducibility in SPS | Lower, due to stability issues. | High, due to exceptional stability on the resin support.[9][10] |
| Table 1. Comparison of Boron Reagents for Solid-Phase Synthesis. |
Workflow for Solid-Phase Suzuki-Miyaura Coupling
The overall process can be visualized as a three-stage workflow: immobilization of the trifluoroborate, the palladium-catalyzed cross-coupling reaction, and finally, the release of the desired product into the solution phase, leaving unreacted material and byproducts behind.
Diagram 1. General workflow for solid-phase Suzuki-Miyaura coupling.
Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, with built-in checkpoints and explanations for key steps.
Protocol 1: Preparation of Resin-Bound Aryltrifluoroborate
This protocol details the immobilization of a potassium aryltrifluoroborate salt onto a strong base anion-exchange resin. The causality lies in the electrostatic interaction: the resin's quaternary ammonium groups capture the aryltrifluoroborate anion, displacing the original counter-ion (e.g., hydroxide).
Materials:
-
Amberlyst® A26 (OH⁻ form) resin or equivalent strong base anion-exchange resin.
-
Potassium aryltrifluoroborate of choice.
-
Methanol (MeOH) and Water (H₂O), HPLC grade.
-
Solid-phase reaction vessel.
Procedure:
-
Resin Swelling (Activation):
-
Place the Amberlyst® A26 resin (1.0 g, ~3.5 mmol/g loading capacity) into a solid-phase reaction vessel.
-
Wash the resin sequentially with H₂O (3 x 10 mL), MeOH (3 x 10 mL), and finally a 1:1 MeOH/H₂O mixture (3 x 10 mL). This ensures the resin is clean and properly solvated for optimal ion exchange.
-
Swell the resin in 10 mL of 1:1 MeOH/H₂O for 30 minutes.
-
-
Immobilization (Ion Exchange):
-
Prepare a solution of the potassium aryltrifluoroborate (1.5 equivalents relative to the resin's theoretical loading) in a minimal amount of 1:1 MeOH/H₂O.
-
Drain the swelling solvent from the resin and add the aryltrifluoroborate solution.
-
Agitate the mixture at room temperature for 12-16 hours. The extended time ensures complete ion exchange.
-
-
Washing and Drying:
-
Drain the reaction solution.
-
Wash the resin thoroughly to remove any unbound aryltrifluoroborate and potassium salts. A typical washing sequence is: 1:1 MeOH/H₂O (3 x 10 mL), H₂O (3 x 10 mL), MeOH (3 x 10 mL), and finally Dichloromethane (DCM) (3 x 10 mL) to prepare it for anhydrous reactions.
-
Dry the resin under high vacuum for 24 hours.
-
-
Validation (Optional but Recommended):
-
The loading efficiency can be determined by cleaving the aryltrifluoroborate from a small sample of the resin with a saturated solution of KHF₂ and quantifying the released boronic acid via NMR or HPLC.
-
Protocol 2: Solid-Phase Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of the newly prepared resin-bound aryltrifluoroborate with an aryl bromide. The base is crucial for activating the trifluoroborate for transmetalation to the palladium center.
Materials:
-
Resin-bound aryltrifluoroborate (from Protocol 1).
-
Aryl bromide of choice.
-
Palladium(II) acetate (Pd(OAc)₂).
-
Ligand: SPhos or RuPhos.
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃).
-
Solvent: Toluene/H₂O (e.g., 10:1 ratio).
-
Inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Reaction Setup:
-
To a reaction vial under an inert atmosphere, add the dried resin-bound aryltrifluoroborate (1.0 eq).
-
Add the aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).
-
Add the base (3.0 eq). Cesium carbonate is often more effective for less reactive aryl halides.
-
Add the degassed solvent system (Toluene/H₂O). The water is essential for the activation of the trifluoroborate.
-
-
Reaction Execution:
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots of the solution phase and analyzing by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the resin and collect the filtrate. The desired biaryl product is now in the solution phase.
-
Wash the resin with an appropriate solvent (e.g., ethyl acetate or DCM) (3 x 5 mL) and combine the washings with the filtrate.
-
The combined organic solution can now be washed, dried, and concentrated in vacuo. The crude product is then purified by standard methods such as column chromatography.
-
| Parameter | Typical Conditions | Rationale / Causality |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | RuPhos, SPhos, XPhos | Bulky, electron-rich phosphine ligands that promote reductive elimination and stabilize the catalytic species.[7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the trifluoroborate salt for transmetalation.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system where water aids in the hydrolysis/activation of the BF₃ moiety. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy to drive the catalytic cycle, especially the reductive elimination step. |
| Table 2. Optimized Conditions for Solid-Phase Suzuki-Miyaura Coupling. |
Applications in Combinatorial Chemistry & Drug Discovery
The true utility of this solid-phase methodology is realized in the context of combinatorial chemistry for the generation of compound libraries.[11] The robustness of the resin-bound aryltrifluoroborate allows for its use in parallel synthesis or "split-and-pool" workflows to rapidly generate thousands of distinct molecules.
Diagram 2. Split-and-pool synthesis strategy using resin-bound aryltrifluoroborates.
This approach is particularly valuable for:
-
Lead Optimization: Systematically modifying a biaryl core to explore structure-activity relationships (SAR).
-
Fragment-Based Discovery: Synthesizing libraries of small biaryl fragments for screening against biological targets.
-
Heterocycle Synthesis: Using functionalized aryltrifluoroborates and aryl halides to construct complex heterocyclic scaffolds, which are prevalent in pharmaceuticals.[12] For example, coupling a resin-bound aminophenyltrifluoroborate with a suitable halo-heterocycle can serve as a key step in building novel drug candidates.
Conclusion
Aryltrifluoroborates represent a significant advancement for solid-phase organic synthesis. Their superior stability and predictable reactivity overcome many of the limitations associated with traditional boronic acids. By leveraging solid-supported aryltrifluoroborates, particularly in Suzuki-Miyaura cross-coupling reactions, researchers can streamline the synthesis of complex molecules and accelerate the generation of chemical libraries. The detailed protocols and workflows provided herein offer a robust foundation for scientists and drug development professionals to implement this powerful technology in their research endeavors.
References
-
Vidal, N., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 14(5), 329-333. Available at: [Link]
-
Zoladek, E., et al. (2012). Synthesis and reactivity of solid-supported organotrifluoroborates in Suzuki cross-coupling. Journal of Combinatorial Chemistry, 14(5), 329-33. Available at: [Link]
-
Dhar, S., et al. (2003). Combinatorial chemistry: A novel method in drug discovery and its application. Indian Journal of Pharmaceutical Sciences, 65(1), 1-19. Available at: [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. Available at: [Link]
-
Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available at: [Link]
-
Chemler, S. R., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Advanced Synthesis & Catalysis, 350(11‐12), 2013-2030. Available at: [Link]
-
Daniels, D. S. B. (2019). Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis and a new entry into the synthesis of fluoroalkylated (hetero)aromatic compounds. White Rose eTheses Online. Available at: [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. Available at: [Link]
-
Kolanowski, J. L., et al. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 17(10), 11563–11586. Available at: [Link]
-
Kumar, A. (2015). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. International Journal of Pharmaceutical and Clinical Research, 7(1), 65-72. Available at: [Link]
-
Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. Available at: [Link]
-
Sieroń, L., et al. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(10), 1698. Available at: [Link]
-
University of California, Irvine. (2018). Combinatorial Chemistry. UCI Open. Available at: [Link]
-
Wikipedia. (n.d.). Combinatorial chemistry. In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Cherkasov, A., et al. (2019). Solid-phase combinatorial synthesis using microarrays of microcompartments with light-induced on-chip cell screening. Scientific Reports, 9, 17290. Available at: [Link]
-
Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. Available at: [Link]
Sources
- 1. crsubscription.com [crsubscription.com]
- 2. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. cpcscientific.com [cpcscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and reactivity of solid-supported organotrifluoroborates in Suzuki cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling of Formyl-Arylboronic Acids
Topic: Side Reactions and Optimization in Suzuki-Miyaura Coupling of Formyl-Containing Arylboronic Acids Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists.
Introduction: The "Dual-Reactivity" Challenge
Formyl-containing arylboronic acids (e.g., 2-, 3-, or 4-formylphenylboronic acid) present a unique synthetic challenge. You are not merely managing the cross-coupling of the boronic acid; you are simultaneously managing the electrophilic reactivity of the aldehyde. This "dual-reactivity" leads to a specific profile of side reactions—primarily protodeboronation , Cannizzaro disproportionation , and ligand interference —that standard Suzuki conditions often fail to address.
This guide synthesizes mechanistic insights with practical troubleshooting protocols to navigate these competing pathways.
Module 1: Substrate Stability & Protodeboronation
Q: Why is my 2-formylphenylboronic acid decomposing rapidly before coupling occurs?
Diagnosis: You are likely observing base-catalyzed protodeboronation , exacerbated by the ortho-formyl group.
Technical Insight: Unlike its meta and para isomers, 2-formylphenylboronic acid exists in equilibrium with a cyclic hemiacetal form known as 1-hydroxy-1,3-dihydro-2,1-benzoxaborole [1, 2]. While this cyclic form is relatively stable in solid state, basic conditions shift the equilibrium toward the open-chain boronate "ate" complex.
-
Mechanism: The electron-withdrawing nature of the formyl group, combined with the formation of the boronate anion at high pH, accelerates hydrolytic cleavage of the C-B bond (protodeboronation), yielding benzaldehyde (Ar-H) as the major byproduct [3].
-
pKa Shift: The cyclic nature can lower the effective pKa (approx. 7.2–7.4) compared to phenylboronic acid (~8.8), meaning the reactive (and unstable) anion forms at lower pH [4].
Corrective Protocol:
-
Switch Base: Replace strong hydroxide/carbonate bases (NaOH, Na2CO3) with mild, non-nucleophilic bases . Anhydrous K3PO4 or Cs2CO3 are superior choices.
-
Solvent Control: Use a solvent system that minimizes water activity while maintaining solubility. DME (Dimethoxyethane) or 1,4-Dioxane with minimal water (e.g., 10:1 ratio) is preferred over bulk aqueous mixtures [5].
-
Slow Addition: Implement a "slow-release" strategy. Add the boronic acid solution dropwise to the catalyst/halide mixture to keep the instantaneous concentration of the boronate anion low, favoring the cross-coupling rate (
) over the first-order decomposition rate ( ) [1].
Q: How do I distinguish between dehalogenation and protodeboronation byproducts?
Analysis: Both pathways produce a "reduced" arene, but the source differs.
-
Protodeboronation: Yields Ar²-H (from the boronic acid).
-
Hydrodehalogenation: Yields Ar¹-H (from the aryl halide).
Troubleshooting Matrix:
| Observation | Probable Cause | Solution |
| Ar²-H (Benzaldehyde) | Protodeboronation | Lower base strength; Use anhydrous conditions; Increase Catalyst loading.[1] |
| Ar¹-H (De-halogenated) | Reductive Elimination failure | Ligand is too bulky or reducing; Solvent impurities (hydride sources); Switch to Pd(OAc)2/SPhos. |
| Ar²-Ar² (Homocoupling) | Oxidative Homocoupling | Oxygen leak; Degas solvents thoroughly; Reduce catalyst loading. |
Module 2: Base-Mediated Side Reactions
Q: I am observing benzyl alcohol and benzoic acid impurities. What is happening?
Diagnosis: The base is triggering the Cannizzaro reaction on your formyl group.
Technical Insight: Strong bases (especially hydroxides like NaOH or KOH) can attack the aldehyde carbonyl. If the cross-coupling is slow, the base causes the disproportionation of two aldehyde molecules into one alcohol and one carboxylic acid. This consumes your starting material and complicates purification.
Corrective Protocol:
-
Avoid Hydroxides: Strictly avoid NaOH, KOH, or Ba(OH)2.
-
Use Fluoride Activation: For base-sensitive substrates, use CsF (Cesium Fluoride) or KF in anhydrous THF or Dioxane. The fluoride activates the boronic acid (forming Ar-BF3⁻ species) without acting as a Brønsted base strong enough to trigger Cannizzaro or Aldol pathways [6].
-
Buffer Conditions: If water is necessary, use a phosphate buffer (pH 7.5–8.0) rather than a carbonate solution.
Module 3: Ligand & Catalyst Compatibility
Q: Can I use standard amine ligands or Pd-PEPPSI catalysts?
Diagnosis: Risk of Schiff Base Formation.
Technical Insight: Primary amine ligands (or impurities in reagents) can condense with the formyl group of the boronic acid to form Schiff bases (imines) . This has two detrimental effects:
-
Substrate Sequestration: The boronic acid is converted into a different species with altered electronic properties.
-
Catalyst Deactivation: If the amine was a ligand for the Pd, the catalyst structure is disrupted [7].
Recommended Catalyst Systems: Use bulky, electron-rich phosphine ligands that cannot condense with aldehydes.
-
Buchwald Ligands: XPhos , SPhos , or RuPhos are excellent.[1] They facilitate rapid oxidative addition and transmetalation, outcompeting side reactions [8].
-
Pd Source: Pd(OAc)2 or Pd2(dba)3 pre-complexed with the ligand, or precatalysts like XPhos Pd G2 .
Module 4: Visualization of Pathways
The following diagram illustrates the competing kinetic pathways you must manage. The goal is to maximize Path A while suppressing B, C, and D.
Caption: Kinetic competition between desired Suzuki coupling (Path A) and deleterious side reactions (Paths B, C, D) driven by base strength and ligand choice.
Module 5: Optimized Experimental Protocol
Scenario: Coupling of 2-Formylphenylboronic acid (unstable) with an Aryl Bromide .
Reagents:
-
Aryl Bromide (1.0 equiv)
-
2-Formylphenylboronic acid (1.5 equiv) — Excess accounts for some deboronation.
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) — SPhos provides steric bulk and high activity.
-
Base: K3PO4 (3.0 equiv) — Finely ground, anhydrous.
-
Solvent: Toluene : Water (20:1) or Anhydrous DME.
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a reaction vial, charge Pd(OAc)2 and SPhos. Add the Aryl Bromide and solvent (degassed). Stir for 5 mins to generate the active catalyst species.
-
Base Addition: Add K3PO4.
-
Controlled Boronic Acid Addition:
-
Standard: Add the boronic acid in one portion if the reaction is known to be fast (< 1 hour).
-
Challenging: Dissolve the 2-formylphenylboronic acid in a minimal amount of solvent. Add this solution dropwise to the reaction mixture at 80°C over 30 minutes. This keeps the concentration of the unstable boronate low.
-
-
Reaction: Heat to 80–100°C under Argon/Nitrogen. Monitor by LCMS.[2]
-
Workup: Cool to RT. Dilute with EtOAc. Wash with weakly acidic brine (to neutralize any trace alkoxides and prevent post-workup Cannizzaro). Dry over MgSO4.
References
-
Protodeboronation Mechanisms: Wikipedia contributors. (2025). Protodeboronation. Wikipedia. Link
-
Benzoxaborole Equilibrium: Adamczyk-Woźniak, A., et al. (2009). Reactivity of 2-formylphenylboronic acid.... Journal of Organometallic Chemistry. Link
-
Suzuki Coupling Side Reactions: Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Link
-
Boronic Acid pKa & Stability: Gamsey, S., et al. (2018). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. ACS Omega.[3] Link
-
Optimization of Suzuki Conditions: BenchChem Technical Support. (2025).[1][2][4] Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Link
-
Base Selection & Fluoride Activation: Organic Chemistry Portal. Suzuki Coupling.[1][2][5][6][7][8][9][10][11] Link
-
Schiff Base Ligand Interference: Malaysian Journal of Analytical Sciences. (2012). Synthesis and Characterisation of Palladium(II) Schiff Base Complexes. Link
-
Buchwald Ligands for Unstable Substrates: CovaSyn. (2018). Optimizing Suzuki Coupling Reactions. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. byjus.com [byjus.com]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Purification of ortho-formyl biaryl products
Technical Support Center: Purification of Ortho-Formyl Biaryl Scaffolds
Ticket System Status: [ONLINE] Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting & Optimization for Ortho-Formyl Biaryl Isolation
Introduction: The "Ortho" Challenge
You are likely here because your Suzuki-Miyaura coupling worked, but your product is trapped in a crude oil containing triphenylphosphine oxide (TPPO), protodeboronated byproducts, or residual palladium.
Ortho-formyl biaryls (e.g., 2-phenylbenzaldehyde derivatives) present a unique purification paradox. The aldehyde handle is chemically reactive, yet the ortho biaryl twist creates significant steric hindrance. This guide moves beyond standard protocols to address the specific steric and electronic behaviors of this motif.
Module 1: The Chemo-Selective Extraction (The "Gold Standard")
Issue: My product co-elutes with the protodeboronated byproduct (biaryl lacking the aldehyde) or starting materials. Diagnosis: Silica gel chromatography often fails to resolve ortho-formyl biaryls from their non-formyl analogs due to similar polarity and "tailing" caused by the aldehyde interaction with silanols. Resolution: Use the Bisulfite Adduct Protocol . This is the most robust method to separate aldehydes from non-aldehydes (TPPO, protodeboronated arenes) without chromatography.
Protocol 1: Sterically-Optimized Bisulfite Extraction
Standard bisulfite protocols often fail for ortho-substituted biaryls because the steric bulk hinders the nucleophilic attack of the bisulfite ion. This modified protocol uses high concentration and vigorous agitation.
Reagents:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared).[1] -
Solvents: Methanol (MeOH) or Ethanol (EtOH), Ethyl Acetate (EtOAc), Diethyl Ether (
).
Step-by-Step Workflow:
-
Adduct Formation:
-
Dissolve crude mixture in minimal MeOH or EtOH (Do not use water-immiscible solvents yet; the alcohol ensures contact between the hydrophobic biaryl and the ionic bisulfite).
-
Add 3–5 equivalents of saturated aqueous
. -
Critical Step: Stir vigorously for 1–2 hours. Note: Unhindered aldehydes react in minutes; ortho-biaryls require time for the bisulfite to penetrate the steric shield.
-
A white precipitate (the bisulfite adduct) may form. If it does, filter it.[2] If not (common for lipophilic biaryls), it remains dissolved in the aqueous/alcohol phase.
-
-
Wash (Impurity Removal):
-
Regeneration (Hydrolysis):
-
Adjust the pH of the aqueous phase to ~10–12 using 10% NaOH or saturated
. -
Caution: If your biaryl has base-sensitive groups (e.g., esters), use a mild acid hydrolysis (dilute HCl) instead, though base is faster.
-
Extract the regenerated aldehyde 3x into EtOAc.
-
Dry over
and concentrate.
-
Module 2: The "TPPO Nightmare" (Suzuki Specifics)
Issue: My NMR shows a massive multiplet at 7.5–7.7 ppm masking my product, and the mass balance is >100%.
Diagnosis: Triphenylphosphine oxide (TPPO) contamination from
Protocol 2: ZnCl2 Precipitation
TPPO forms a crystalline 2:1 complex with Zinc Chloride that is insoluble in ether/ethanol mixtures.
-
Dissolve the crude oil (containing product + TPPO) in minimal Ethanol or Isopropanol .
-
Add 2.0 equivalents of
(dissolved in ethanol). -
Stir at room temperature for 30–60 minutes.
-
A white solid (
) will precipitate. -
Filter the suspension through a sintered glass funnel.
-
Concentrate the filtrate.[5] Your aldehyde remains in the solution; the TPPO is trapped on the filter.
Module 3: Chromatographic Survival Guide
Issue: My product decomposes or streaks on the column. Diagnosis:
-
Acid Sensitivity: Silica is slightly acidic. Ortho-formyl biaryls can undergo acid-catalyzed cyclization (e.g., to fluorenones or anthracenes) or oxidation.
-
Tailing: The carbonyl oxygen H-bonds to silica silanols.
Resolution: Buffered Silica System.
| Parameter | Standard Condition | Optimized for Ortho-Formyl Biaryls |
| Stationary Phase | Silica Gel (Acidic pH ~5) | Neutralized Silica (Pre-treat with 1% |
| Eluent Modifier | None | 1% Triethylamine ( |
| Loading | DCM solution | Dry Load on Celite (avoids localized high conc.) |
| Flow Rate | Gravity/Slow | Flash/Fast (Minimize residence time) |
Visualizing the Workflow
Figure 1: The Purification Decision Matrix
Use this logic flow to determine the correct purification path for your specific impurity profile.
Caption: Decision matrix for selecting the optimal purification method based on the dominant impurity profile.
Troubleshooting & FAQs
Ticket #402: Low Recovery from Bisulfite Extraction
-
User: "I formed the precipitate, washed it, but after adding base, I recovered <20% of my aldehyde."
-
Senior Scientist Analysis: This is likely an issue of hydrolysis kinetics . The ortho-biaryl substituent creates a "molecular wall." The adduct is stable and the hydroxide ion cannot easily access the tetrahedral intermediate to kick out the bisulfite.
-
Fix: Increase the temperature of the basic hydrolysis step to 40–50°C for 30 minutes. Ensure the pH is >12.
Ticket #405: Product turned into a solid white mass during storage
-
User: "It was a yellow oil yesterday. Now it's a white solid and insoluble in hexane."
-
Senior Scientist Analysis: You have likely experienced autoxidation . Ortho-formyl biaryls oxidize to carboxylic acids (2-phenylbenzoic acids) upon exposure to air. This is accelerated by light and trace metals.
-
Fix: Check IR for -OH stretch (broad, 2500-3000 cm⁻¹) and C=O shift. If confirmed, dissolve in
, wash with ether (removes aldehyde), then acidify the aqueous layer to recover the acid if needed. To prevent this: Store under Argon at -20°C.
Ticket #409: "Ghost" Spot on TLC
-
User: "I see two spots on TLC that merge. NMR looks pure."
-
Senior Scientist Analysis: This is often Rotamerism or Hemiacetal formation .
-
Rotamers: The biaryl bond rotation is restricted. You may be seeing atropisomers on the silica timescale.
-
Hemiacetals: If you used methanol during workup, the aldehyde might form a hemiacetal (
).
-
-
Fix: Run NMR in
at elevated temperature (80°C) to see if peaks coalesce. If hemiacetal, stir in dilute aqueous acid/THF to revert to aldehyde.
References
-
Bisulfite Purification Mechanism & Protocol
-
Triphenylphosphine Oxide Removal (ZnCl2 Method)
-
Bates, R. W.; Sridhar, S. "A General Method for the Removal of Triphenylphosphine Oxide." Journal of Organic Chemistry, 2017 , 82(19), 10617–10624. Link
- Note: This paper details the form
-
-
Suzuki-Miyaura Side Reactions (Protodeboronation)
-
Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2017 , 139(37), 13156–13165. Link
- Relevance: Explains why ortho-formyl groups (electron-withdrawing)
-
-
Chromatography of Labile Aldehydes
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978 , 43(14), 2923–2925. Link
- Context: Foundation for flash chromatography; modified here with buffering for sensitive aldehydes.
-
Sources
Catalyst deactivation in reactions with Potassium (4-fluoro-2-formylphenyl)trifluoroborate
Case ID: ORTHO-CHO-BF3K-DEACT
Status: Open | Priority: Critical | Agent: Senior Application Scientist
Introduction: The "Ortho-Formyl" Paradox
Welcome to the technical support center. You are likely here because your cross-coupling reaction with Potassium (4-fluoro-2-formylphenyl)trifluoroborate (CAS: 172732-52-4 or analog) has stalled, precipitated palladium black, or resulted in low yields despite using standard Suzuki-Miyaura conditions.
This reagent belongs to the class of Molander Salts , which are generally robust. However, this specific scaffold presents a unique "Trojan Horse" problem:
-
The Stability Trap: The trifluoroborate moiety (
) is too stable and requires hydrolysis to react. -
The Poison Pill: The ortho-formyl group (
) is a potent chelator and electrophile. Once the boronic acid is released, the formyl oxygen can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle.
This guide provides the diagnostic tools and optimized protocols to bypass these deactivation pathways.
Module 1: Diagnostic Triage
Before altering your protocol, identify the specific failure mode using the observations below.
| Symptom | Probable Cause | The Mechanism |
| Reaction stays clear, no product | Hydrolysis Failure | The |
| Solution turns black rapidly | Pd Precipitation | "Pd Black" formation. The ortho-formyl group is chelating the Pd(II) species, preventing transmetallation and causing catalyst decomposition. |
| Low yield, byproduct formation | Protodeboronation | The C-B bond cleaves, replacing the boron with a proton.[1] Accelerated by the electron-withdrawing para-fluoro group and high temperatures. |
| Reagent disappears, no product | Aldehyde Side-Reactions | The base is triggering a Cannizzaro reaction or condensation (if amines are present) on the formyl group. |
Module 2: Deactivation Mechanisms & Signaling
To solve the problem, you must understand the competition between the Productive Cycle and the Deactivation Cycle .
The Deactivation Pathway Diagram
The following diagram illustrates how the ortho-formyl group diverts the catalyst into a dormant state ("The Chelation Trap") or how the reagent destroys itself before reacting.
Figure 1: The "Ortho-Effect" Deactivation Landscape. Note the critical divergence at the Active Species node.
Module 3: Optimized Protocol (The "Slow-Release" System)
Do not use standard Suzuki conditions (
The Solution: Bulky Ligands & Buffered Hydrolysis
Rationale:
-
Ligand: Use XPhos or SPhos . These Buchwald ligands are extremely bulky. They create a "steric wall" around the Palladium, physically preventing the ortho-formyl oxygen from coordinating to the metal center.
-
Base: Use
(Tribasic Potassium Phosphate). It provides a buffering effect that allows hydrolysis of the salt without triggering rapid Cannizzaro reactions. -
Solvent: Toluene/Water (10:1) . A biphasic system controls the concentration of the active boronic acid (Slow Release Strategy).
Step-by-Step Protocol
-
Charge the Vessel:
-
1.0 equiv Aryl Halide (Electrophile)
-
1.2 equiv Potassium (4-fluoro-2-formylphenyl)trifluoroborate
-
3.0 equiv
(finely ground) -
2-5 mol% Pd(OAc)2
-
4-10 mol% SPhos (2:1 Ligand:Pd ratio is crucial)
-
-
Solvent Addition:
-
Add Toluene and Water in a 10:1 ratio. (e.g., 4.5 mL Toluene / 0.5 mL Water). Note: The water is non-negotiable; anhydrous conditions will fail.
-
-
Degassing:
-
Sparge with Argon/Nitrogen for 10 minutes. Oxygen accelerates protodeboronation and catalyst death.
-
-
Reaction:
-
Heat to 80°C for 12-18 hours.
-
Checkpoint: The reaction mixture should remain dark brown/orange. If it turns clear with black precipitate within 1 hour, oxygen was present or the ligand load was too low.
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use
-
Technical Answer: Avoid if possible. Carbonate bases are often too basic (
) for sensitive aldehydes. They can trigger the Cannizzaro disproportionation of your formyl group before the cross-coupling occurs. offers a milder hydration sphere.
Q2: Why is "Slow Release" important for this specific reagent?
-
Technical Answer: If the
hydrolyzes instantly to the boronic acid, you generate a high concentration of the ortho-formyl species. This overwhelms the catalyst's ligands, leading to coordination (poisoning). By limiting water and using a biphasic system, you keep the active concentration low, ensuring the catalyst only "sees" enough reagent to turnover without getting poisoned.
Q3: My LCMS shows a mass corresponding to Ar-H (Des-boron product). Why?
-
Technical Answer: This is Protodeboronation . The para-fluoro group withdraws electron density, making the ipso-carbon susceptible to proton attack.
-
Fix: Lower the temperature to 60°C and increase the catalyst loading to 5-10% to outcompete the decomposition rate.
-
Q4: Can I use a pre-formed catalyst like
-
Technical Answer: Not recommended. Bidentate ligands like dppf are often too rigid to accommodate the steric bulk required to block the ortho-formyl coordination. Monodentate, bulky biaryl phosphines (SPhos, XPhos) are superior here because they form highly active
species that are sterically crowded.
References
-
Molander, G. A., & Sandrock, D. L. (2009).[2][3] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[2][3][4] Current Opinion in Drug Discovery & Development, 12(6), 811–823.[2] Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Sources
Managing reaction kinetics in Suzuki-Miyaura couplings of functionalized aryltrifluoroborates
Technical Support Center for Functionalized Aryltrifluoroborates
Status: Operational
Operator: Senior Application Scientist
Mission: To provide high-fidelity troubleshooting for Suzuki-Miyaura couplings, specifically addressing the kinetic synchronization required for potassium aryltrifluoroborates (
The Core Kinetic Challenge: The "Slow-Release" Mechanism
User Query: Why do my trifluoroborate couplings sometimes stall with starting material remaining, while other times I get significant de-borylated byproducts?
Technical Insight: Unlike boronic acids, aryltrifluoroborates do not undergo transmetallation directly. They act as a masked reservoir . To participate in the catalytic cycle, they must first hydrolyze in situ to the active boronic acid species.
The success of your reaction depends on synchronizing two competing rate constants:
-
(Hydrolysis Rate): The rate at which
converts to .[1] - (Transmetallation Rate): The rate at which the active species enters the Palladium cycle.
The Kinetic Window:
-
If
: The reaction is starved . The catalyst sits idle, leading to catalyst decomposition or stalling. -
If
: The reaction is flooded . Active boronic acid accumulates faster than the catalyst can use it. This leads to Protodeboronation (formation of ) or Homocoupling ( ).
Visualization: The Hydrolysis-Transmetallation Balance
Figure 1: The kinetic pathway showing the necessity of balancing hydrolysis (
Troubleshooting Guides (Symptom-Based)
Scenario A: The "Stalled" Reaction
Symptom: High recovery of aryltrifluoroborate starting material. Catalyst is active (color change observed), but conversion is low.
Diagnosis:
Troubleshooting Protocol:
-
Check the Vessel Material (The "Glass Effect"):
-
Mechanism:[1][2][3][4][5][6] Borosilicate glass acts as a fluorophile (
scavenges ), driving the equilibrium toward the boronic acid [1]. -
Action: If you are using a plastic (PTFE) or quartz reaction vessel, switch to standard borosilicate glass . The surface area of the glass actively catalyzes the hydrolysis.[1]
-
-
Water Content Adjustment:
-
Action: Increase the water ratio in your solvent system.[7] Standard Molander conditions often use 3:1 or 4:1 Organic:Water. Shift to 2:1 to accelerate hydrolysis.
-
-
Solubility Check:
Scenario B: The "Vanishing" Nucleophile (Protodeboronation)
Symptom: Low yield. Mass spec shows significant
Troubleshooting Protocol:
-
Throttle the Water:
-
Action: Reduce water content to the minimum required stoichiometric level (approx 2-3 equivalents relative to Boron).
-
-
Buffer the Base:
-
Ligand Acceleration (Increase
):-
Instead of slowing hydrolysis, speed up the catalyst.
-
Action: Switch to bulky, electron-rich Buchwald ligands (XPhos , RuPhos ) or CatacCXium A . These facilitate rapid oxidative addition and transmetallation, "catching" the boronic acid before it decomposes [2].
-
Scenario C: The "2-Pyridyl" Problem
Symptom: 2-Pyridyl or 2-Heterocyclic trifluoroborates yielding <10%. Diagnosis: These substrates are notoriously unstable due to rapid protodeboronation upon hydrolysis.
Specific Protocol:
-
The "Non-Basic" Approach: Use Copper(I) as a co-mediator.
-
Why: This bypasses the standard hydrolysis-transmetallation route or stabilizes the intermediate.
-
Alternative: If sticking to Pd-catalysis, use Isopropanol/Water (4:1) with
(3 equiv). The lower dielectric constant and milder base slow the hydrolysis significantly, preserving the unstable species [3].
Optimization Logic: Variable Matrix
Use this matrix to adjust your reaction conditions based on the observed failure mode.
| Variable | To Increase | To Decrease |
| Solvent | MeOH, EtOH, n-PrOH (Protic solvents assist F- abstraction) | THF, Dioxane, Toluene (Aprotic solvents slow hydrolysis) |
| Water | Increase ratio (e.g., 1:1) | Decrease ratio (e.g., 10:1) |
| Base | ||
| Vessel | Borosilicate Glass (High Surface Area) | PTFE / Plastic Vials |
| Temp | Increase ( | Decrease ( |
Standard Operating Procedures (SOPs)
SOP-1: The "Molander Standard" (General Purpose)
Best for: Phenyl, tolyl, and stable electron-rich/poor aromatics.
-
Setup: Add
(1.05 equiv), Aryl Halide (1.0 equiv), and (2-5 mol%) to a glass vial. -
Base: Add
(3.0 equiv). -
Solvent: Add degassed THF:H2O (3:1) or MeOH:H2O (3:1) . Concentration: 0.1 M - 0.2 M.
-
Reaction: Seal and heat to 80°C for 4-24 hours.
-
Workup: Cool, dilute with EtOAc/Water. Phase separate.
SOP-2: The "Fragile Substrate" Protocol (High Stability)
Best for: 2-pyridyls, 5-membered heterocycles, and substrates prone to protodeboronation.
-
Setup: Add
(1.2 equiv), Aryl Halide (1.0 equiv), XPhos Pd G3 (2-4 mol%) to a vial. -
Base: Add
(3.0 equiv). -
Solvent: Add degassed Toluene:H2O (10:1) . Note the low water content.
-
Reaction: Heat to 100°C . Higher temp is needed to drive solubility in toluene, but low water keeps hydrolysis slow.
Decision Tree: Workflow Logic
Figure 2: Diagnostic workflow for identifying kinetic mismatches in trifluoroborate couplings.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.[5][8][9][10] Journal of the American Chemical Society, 134(17), 7431–7441.[9] [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.[11] Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Dunes, N. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Chemistry - A European Journal. [Link][8]
Sources
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 11. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Researcher's Guide to the Kinetic Analysis of Suzuki Coupling with Potassium (4-fluoro-2-formylphenyl)trifluoroborate: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals and complex organic molecules.[1][2][3] The choice of the organoboron reagent is pivotal to the success of this reaction. This guide provides an in-depth technical comparison of potassium (4-fluoro-2-formylphenyl)trifluoroborate with traditional boronic acids and esters, and offers a comprehensive protocol for its kinetic analysis. As a senior application scientist, the following content is synthesized from established principles and field-proven insights to ensure both technical accuracy and practical utility.
The Ascendancy of Potassium Organotrifluoroborates: A Comparative Overview
Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid and ester counterparts in Suzuki-Miyaura cross-coupling reactions.[1][4] Their rising popularity is attributed to a combination of enhanced stability, ease of handling, and robust reactivity.
Table 1: Comparative Properties of Organoboron Reagents
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |
| Stability | High; crystalline solids, stable to air and moisture.[1][5] | Often prone to dehydration to form cyclic boroxines; can be unstable. | Generally more stable than boronic acids, but can be susceptible to hydrolysis. |
| Handling | Easy to handle, weigh, and store.[6] | Can be difficult to purify and may have uncertain stoichiometry. | Often liquids or low-melting solids, can be challenging to handle precisely. |
| Reactivity | Excellent coupling partners with a broad range of electrophiles.[6][7][8] | Widely used, but reactivity can be hampered by side reactions. | Good reactivity, but lower atom economy compared to other boron reagents. |
| Side Reactions | Less prone to protodeboronation.[5] | Susceptible to protodeboronation and homocoupling. | Can undergo transesterification. |
| Functional Group Tolerance | High tolerance for a wide variety of functional groups.[6][7] | Can be incompatible with certain functional groups. | Generally good, but can be sensitive to reaction conditions. |
The tetracoordinate nature of the boron atom in potassium trifluoroborates masks the reactivity of the C-B bond, rendering them as protected forms of boronic acids that can withstand a variety of synthetic conditions.[1] Their reactivity is then unveiled under the conditions required for the cross-coupling reaction.[1]
The specific substrate, potassium (4-fluoro-2-formylphenyl)trifluoroborate, offers the additional advantage of introducing a functionalized aromatic ring with both fluoro and formyl groups, which are valuable handles for further synthetic transformations in drug discovery and materials science.
Unraveling the Reaction Dynamics: A Guide to Kinetic Analysis
A thorough kinetic analysis of the Suzuki coupling with potassium (4-fluoro-2-formylphenyl)trifluoroborate is essential for optimizing reaction conditions, maximizing yield, and ensuring process safety and scalability. The following protocol outlines a robust methodology for such an investigation.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the general workflow for conducting a kinetic study of the Suzuki-Miyaura coupling reaction.
Caption: Workflow for Kinetic Analysis of Suzuki Coupling.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a kinetic analysis of the Suzuki coupling of potassium (4-fluoro-2-formylphenyl)trifluoroborate with an aryl halide.
Materials:
-
Potassium (4-fluoro-2-formylphenyl)trifluoroborate
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)[7]
-
Internal standard (e.g., dodecane, tetradecane)
-
Anhydrous solvents
-
Quenching solution (e.g., cold diethyl ether/water)
-
Reaction vials/flasks, syringes, and other standard laboratory glassware
-
Temperature-controlled reaction block or oil bath
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
In an inert atmosphere (e.g., a glovebox or under argon), prepare stock solutions of the aryl halide, potassium (4-fluoro-2-formylphenyl)trifluoroborate, the base, and the internal standard in the chosen anhydrous solvent. The concentrations should be accurately known.
-
-
Catalyst Preparation:
-
In a separate vial under an inert atmosphere, prepare the catalyst system by dissolving the palladium precursor and the ligand in the reaction solvent. Allow for a pre-stirring time if catalyst pre-activation is required.
-
-
Reaction Setup:
-
To a temperature-controlled reaction vessel (e.g., a vial in a heating block) equipped with a magnetic stir bar, add the required volumes of the stock solutions of the aryl halide, potassium (4-fluoro-2-formylphenyl)trifluoroborate, base, and internal standard.
-
Allow the reaction mixture to equilibrate to the desired temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by injecting the prepared catalyst solution into the reaction vessel. Start a timer immediately.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a cold quenching solution. This will stop the catalytic cycle.
-
-
Sample Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
Determine the initial reaction rate from the linear portion of the concentration versus time plot.
-
To determine the reaction order with respect to each reactant (aryl halide, organotrifluoroborate, catalyst, base), systematically vary the initial concentration of one component while keeping the others constant and measure the initial rate.
-
The effect of temperature on the reaction rate can be investigated by performing the reaction at different temperatures to determine the activation energy using the Arrhenius equation.
-
The Suzuki-Miyaura Catalytic Cycle with Potassium Organotrifluoroborates
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The use of potassium organotrifluoroborates introduces a preliminary hydrolysis step.
Caption: Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates.
NMR studies have shown that in the presence of water, potassium organotrifluoroborates undergo slow hydrolysis to release the corresponding boronic acid in a sustained manner, which then participates in the transmetalation step.[10] This "slow release" is advantageous as it keeps the concentration of the active boronic acid low, minimizing side reactions like homocoupling.[10]
Conclusion
Potassium (4-fluoro-2-formylphenyl)trifluoroborate represents a highly stable, versatile, and efficient reagent for Suzuki-Miyaura cross-coupling reactions. Its superior handling properties and high functional group tolerance make it an attractive alternative to traditional boronic acids and esters, particularly in the complex synthetic pathways common in drug development. By employing the detailed kinetic analysis protocol outlined in this guide, researchers can gain a deeper understanding of the reaction dynamics, leading to optimized, robust, and scalable synthetic processes. This knowledge is not merely academic; it is a critical component of efficient and reliable chemical manufacturing.
References
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Dalton Transactions, 39(39), 9569. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Chemtos. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. RSC Publishing. [Link]
-
Molander, G. A., & Fierman, D. M. (2008). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 73(19), 7461–7467. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
Jutand, A. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Nature Communications, 14(1), 1545. [Link]
-
Ananikov, V. P. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts, 13(3), 565. [Link]
-
Perrin, D. M., & Lai, S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(19), 8012–8015. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5542–5547. [Link]
-
Wang, L., & Gu, Y. (2019). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. Reaction Chemistry & Engineering, 4(8), 1461–1468. [Link]
-
Madaksira, V. (2023). What is the prominent role of water in the Suzuki reaction? Quora. [Link]
-
Molander, G. A. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 40(2), 55-60. [Link]
-
Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2236–2249. [Link]
-
Ananikov, V. P. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Dabdoub, M. J., & Dabdoub, V. B. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 70(25), 10458–10461. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Ham, J. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 73(22), 8853–8858. [Link]
-
Užarević, K., & Stolar, T. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – Methods, 4(2), e202400025. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]
-
Hosono, H., & Kitano, M. (2020). Catalytic performance and kinetic analysis for Suzuki coupling... ResearchGate. [Link]
-
Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry, 219. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
eGyanKosh. (n.d.). UNIT 6 KINETIC METHODS OF ANALYSIS. [Link]
Sources
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of ligands for challenging Suzuki couplings of aryltrifluoroborates
[1]
Executive Summary
For researchers in drug discovery, potassium aryl- and alkyltrifluoroborates (Molander salts) offer a distinct advantage: stability against protodeboronation and precise stoichiometry. However, their utility is often bottlenecked by the transmetallation step , which requires hydrolysis to the boronic acid in situ.
This guide objectively compares the performance of high-tier phosphine ligands—specifically Buchwald Biaryl Phosphines (XPhos, RuPhos, SPhos) and Adamantyl-functionalized Phosphines (cataCXium® A) —in the context of "challenging" substrates: heteroaryl chlorides, secondary alkyls, and sterically hindered systems.
Key Takeaway: While RuPhos dominates the landscape for heteroaryl chlorides and primary alkyls, cataCXium® A is the superior choice for secondary alkyltrifluoroborates, effectively suppressing
Mechanistic Context: The "Slow-Release" Bottleneck
To select the right ligand, one must understand why these couplings fail. Unlike boronic acids, trifluoroborates (
-
Hydrolysis Equilibrium:
(Requires Base + ). -
Transmetallation: The rate-limiting step for bulky or electron-poor substrates.
-
-Hydride Elimination: The primary failure mode for secondary alkyl substrates (
coupling), leading to isomerized byproducts.
Visualization: The Hydrolysis-Transmetallation Cycle
The following diagram illustrates the critical dependency on base and water, distinguishing the active species from the reservoir.
Figure 1: The "Slow Release" mechanism. The ligand must stabilize the Pd(II) species long enough for the slow hydrolysis of the trifluoroborate to supply the active boronic acid.
The Contenders: Ligand Class Analysis
Class A: Buchwald Biaryl Phosphines (RuPhos, XPhos, SPhos)
-
Architecture: Dialkylphosphino groups on a biphenyl backbone. The lower ring provides steric bulk to enforce a mono-ligated Pd(0) species (highly active).
-
Mechanism: The secondary ring interaction stabilizes the metal center, facilitating oxidative addition into aryl chlorides.
-
Best For: Heteroaryl chlorides, primary alkyls, and general steric hindrance.
Class B: Adamantyl Phosphines (cataCXium® A)
-
Architecture: Di(1-adamantyl)-n-butylphosphine (
). Extremely bulky, electron-rich, and chemically robust. -
Mechanism: High cone angle prevents the formation of inactive bis-ligated complexes. Crucially, it creates a steric environment that disfavors
-hydride elimination in alkyl couplings. -
Best For: Secondary alkyltrifluoroborates (
coupling) and preventing isomerization.[1]
Head-to-Head Performance Analysis
Scenario 1: Heteroaryl Chlorides (The Drug Discovery Staple)
Challenge: Electron-deficient heterocycles (e.g., pyridines, pyrimidines) are reluctant to undergo transmetallation due to low nucleophilicity.
| Feature | RuPhos | XPhos | SPhos |
| Oxidative Addition | Excellent (Electron Rich) | Excellent | Good |
| Transmetallation | Superior | Very Good | Moderate |
| Substrate Scope | 2-Cl-Pyridines, Pyrimidines | General Aryl Chlorides | Ortho-substituted Arenes |
| Typical Yield | >90% | 80-90% | 60-75% |
Verdict: RuPhos is the gold standard here. Its specific steric bulk allows it to accommodate the electron-deficient heteroaryl ring during the transmetallation transition state better than XPhos.
Scenario 2: Secondary Alkyltrifluoroborates (The Isomerization Trap)
Challenge: Coupling a secondary alkyl group (e.g., isopropyl, cyclohexyl) often results in "chain walking" (isomerization to the linear
| Ligand | Isomerization Control ( | Yield (Cyclohexyl) | Mechanism Note |
| cataCXium® A | High (>20:1 Retention) | 85-95% | Suppresses |
| RuPhos | Low (Significant Isomerization) | <40% | Too flexible; allows rotation/elimination. |
| XPhos | Moderate | 50-60% | Better than RuPhos, but inferior to cataCXium A. |
Verdict: cataCXium® A (n-BuPAd2) is the undisputed winner for secondary alkyls. Molander’s group demonstrated that this ligand’s massive steric bulk accelerates reductive elimination faster than the competing
Scenario 3: Extreme Steric Hindrance (Tetra-Ortho)
Challenge: Coupling two partners that both possess ortho-substituents (e.g., mesityl systems).
-
SPhos: Historically the go-to for steric hindrance, effective for tri-ortho systems.
-
AntPhos: A newer ligand (anthracene-based) that outperforms SPhos in tetra-ortho couplings due to a rigid "molecular gear" effect.
Decision Matrix: Ligand Selection Flowchart
Use this logic gate to select the optimal ligand for your specific aryltrifluoroborate coupling.
Figure 2: Decision tree for ligand selection based on substrate electronics and sterics.
Experimental Protocol: Best Practice
Protocol: Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides
Targeting the most challenging scenario: preventing isomerization.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Potassium sec-alkyltrifluoroborate (1.1 - 1.2 equiv)
-
Ligand: cataCXium® A (n-BuPAd2) (3 mol%)
-
Catalyst: Pd(OAc)2 (2 mol%)[3]
-
Base: Cs2CO3 (3.0 equiv)
-
Solvent: Toluene/H2O (3:1 ratio)
Step-by-Step Methodology:
-
Vessel Prep: Charge a reaction vial with the aryl chloride, trifluoroborate salt, Cs2CO3, Pd(OAc)2, and cataCXium® A.
-
Note: If the ligand is air-sensitive (cataCXium A is relatively robust but best handled under inert gas), add it in a glovebox or under Ar flow.
-
-
Solvent Addition: Add the Toluene/H2O mixture. The water is critical for hydrolyzing the trifluoroborate.
-
Why Toluene/Water? This biphasic system allows the organic coupling to occur in the toluene phase while the inorganic fluoride byproducts are sequestered in the aqueous phase, driving the equilibrium forward.
-
-
Degassing: Sparge with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
Reaction: Seal the vial and heat to 80–100 °C for 18–24 hours.
-
Temp Control: Higher temperatures favor the difficult transmetallation of secondary alkyls but also increase the risk of
-hydride elimination. 100 °C is the sweet spot for cataCXium A.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over MgSO4 and concentrate.
Validation Check:
-
Analyze crude via GC-MS or NMR to check the branched-to-linear ratio (
vs ).[3] With cataCXium A, this ratio should exceed 20:1.
References
-
Molander, G. A., & Sandrock, D. L. (2009).[4][5] "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." Journal of Organic Chemistry. Link
-
Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009).[4][5] "Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides." Journal of Organic Chemistry. Link
-
Billingsley, K. L., & Buchwald, S. W. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.[6][7] Link
-
Zapf, A., Ehrentraut, A., & Beller, M. (2000). "A New Class of Palladium Catalysts for the Suzuki Coupling of Aryl Chlorides with Arylboronic Acids." Angewandte Chemie International Edition. Link
-
Tang, W., Capacci, A. G., Wei, X., Li, W., White, A., Patel, N. D., ... & Senanayake, C. H. (2010).[8] "A Novel Phosphorus Ligand for Highly Efficient Suzuki−Miyaura Coupling of Hindered Arylboronic Acids." Angewandte Chemie. Link
Sources
- 1. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient cross-coupling of secondary alkyltrifluoroborates with aryl chlorides--reaction discovery using parallel microscale experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
